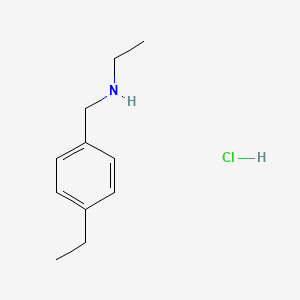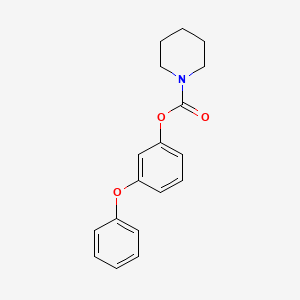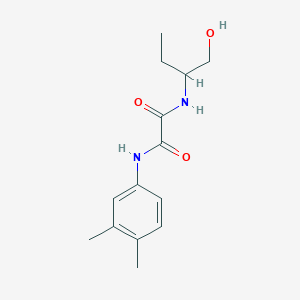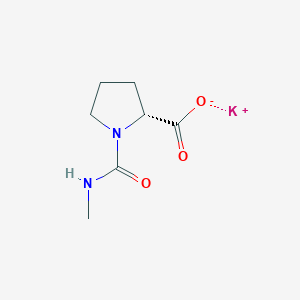
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide is a chemical compound with the linear formula C8H8N2O4 . It has a molecular weight of 196.164 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis
Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity and Synthesis
One study discusses the synthesis and antimalarial activity of compounds related to tebuquine, which includes derivatives of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. This research highlighted the compound's potential in treating resistant strains of malaria due to its excellent activity against Plasmodium berghei in mice and favorable pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).
Optical Properties and Structural Analysis
Another study focused on the synthesis, crystal structure, and optical properties of orcinolic derivatives, including N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. The research found that these compounds could act as indicators for hydroxide ions based on changes in absorption bands, demonstrating potential applications in chemical sensing and environmental monitoring (Wannalerse et al., 2022).
Pharmaceutical Evaluations and CRMP 1 Inhibition
In the context of pharmaceutical research, derivatives of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide have been evaluated for their potential as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), which is implicated in small lung cancer. This signifies the compound's role in developing new therapeutic agents for cancer treatment (Panchal et al., 2020).
Photocatalytic Degradation Studies
Research on the photocatalytic degradation of paracetamol (acetaminophen) explored the use of TiO2 nanoparticles, which relates to the structural analogs of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide. This study suggests potential environmental applications in water treatment and pollution control by demonstrating efficient degradation pathways for common pharmaceuticals (Jallouli et al., 2017).
Green Synthesis and Catalytic Applications
The green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, related to N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide, was achieved through catalytic hydrogenation. This highlights the compound's relevance in producing azo disperse dyes, indicating its importance in industrial applications (Zhang, 2008).
Wirkmechanismus
Target of Action
This compound is structurally similar to other nitrophenylacetamides, which have been shown to interact with various cellular targets
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in cellular function . The nitro group on the phenyl ring may play a role in these interactions, as nitro groups are often involved in electron transfer reactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cellular metabolism and signal transduction . The compound’s effects on these pathways could lead to downstream effects on cellular function and physiology.
Result of Action
Similar compounds have been shown to have various effects on cells, including changes in gene expression, cell growth, and cell death . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action of N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules in the environment can affect the compound’s interactions with its targets .
Eigenschaften
IUPAC Name |
N-(5-hydroxy-2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-8(11(14)15)9(13)4-7(5)10-6(2)12/h3-4,13H,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJHWLBYRROUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hydroxy-2-methyl-4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)
![N-(4-chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2742652.png)
![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)

![2-[2-(4-Chlorophenyl)-3-nitropropylidene]-1,3,3-trimethylindoline](/img/structure/B2742663.png)

![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)




